RU 26752

Description

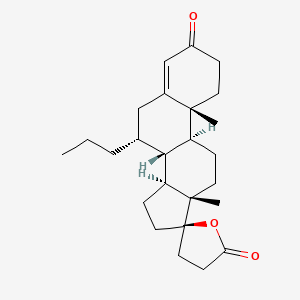

The exact mass of the compound (7R,8R,9S,10R,13S,14S,17R)-10,13-Dimethyl-7-propylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H36O3 |

|---|---|

Molecular Weight |

384.6 g/mol |

IUPAC Name |

(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-7-propylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |

InChI |

InChI=1S/C25H36O3/c1-4-5-16-14-17-15-18(26)6-10-23(17,2)19-7-11-24(3)20(22(16)19)8-12-25(24)13-9-21(27)28-25/h15-16,19-20,22H,4-14H2,1-3H3/t16-,19+,20+,22-,23+,24+,25-/m1/s1 |

InChI Key |

MOFIIHQCTIJVBB-JEHIOXJOSA-N |

Isomeric SMILES |

CCC[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C |

Canonical SMILES |

CCCC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C |

Pictograms |

Irritant |

Synonyms |

7-propyl spirolactone RU 26752 RU-26752 |

Origin of Product |

United States |

Foundational & Exploratory

RU 26752: A Technical Overview of its Mechanism of Action as a Mineralocorticoid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU 26752 is a potent and selective antagonist of the mineralocorticoid receptor (MR). Its mechanism of action is centered on the competitive inhibition of aldosterone and other mineralocorticoids from binding to the MR, thereby preventing the receptor's activation and subsequent downstream signaling cascades. This antagonism has significant implications for the regulation of electrolyte balance, blood pressure, and the mitigation of pathological conditions such as hypertension and cardiac fibrosis. This document provides a comprehensive technical guide on the mechanism of action of this compound, including its binding affinity, cellular effects, and in vivo efficacy. Detailed experimental protocols and visualizations of key pathways are presented to facilitate a deeper understanding for research and drug development purposes.

Core Mechanism of Action: Mineralocorticoid Receptor Antagonism

The primary mechanism of action of this compound is its high-affinity binding to the mineralocorticoid receptor, a member of the nuclear receptor superfamily. In its inactive state, the MR resides in the cytoplasm in a complex with heat shock proteins. Upon binding of an agonist, such as aldosterone, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus. Within the nucleus, the agonist-bound MR dimerizes and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. This binding initiates the recruitment of coactivators and the general transcription machinery, leading to the expression of genes involved in sodium and water reabsorption, potassium excretion, and other physiological processes.

This compound, as a competitive antagonist, binds to the same ligand-binding pocket of the MR as aldosterone. However, its binding does not induce the necessary conformational change for receptor activation. By occupying the receptor, this compound prevents aldosterone from binding and initiating this signaling cascade. This blockade of MR-mediated gene transcription is the fundamental basis of its pharmacological effects.

Quantitative Data on Receptor Binding and In Vivo Efficacy

The potency and selectivity of this compound have been characterized through various binding assays and in vivo studies. The following tables summarize the available quantitative data.

Table 1: Relative Binding Affinity of this compound for Steroid Receptors

| Compound | Mineralocorticoid Receptor (MR) | Glucocorticoid Receptor (GR) | Progesterone Receptor (PR) | Androgen Receptor (AR) |

| Aldosterone | 100 | 1 | 1 | 0.1 |

| This compound | 100 | 3 | 0.2 | 0.1 |

| Spironolactone | 50 | 0.2 | 30 | 1 |

| Corticosterone | 10 | 100 | 1 | 0.2 |

Relative binding affinity is expressed as a percentage of the reference compound for each receptor.

Table 2: In Vivo Efficacy of this compound in a Model of Aldosterone-Induced Hypertension

| Treatment Group | Systolic Blood Pressure (mmHg) | Heart Weight (g) |

| Control | 120 ± 5 | 0.85 ± 0.05 |

| Aldosterone (0.75 µg/h) | 185 ± 8 | 1.25 ± 0.07 |

| Aldosterone + this compound (10 mg/kg/day) | 130 ± 6 | 0.90 ± 0.06 |

Values are presented as mean ± standard deviation.

Signaling Pathways and Experimental Workflows

The interaction of this compound with the mineralocorticoid receptor and its downstream consequences can be visualized through signaling pathway and experimental workflow diagrams.

Caption: Signaling pathway of this compound as a mineralocorticoid receptor antagonist.

Caption: Experimental workflow for evaluating this compound in a rat model of aldosterone-induced hypertension.

Detailed Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the mineralocorticoid receptor.

Methodology:

-

Preparation of Cytosol: Kidneys from adrenalectomized rats are homogenized in a buffer containing protease inhibitors. The homogenate is then centrifuged at high speed to obtain the cytosolic fraction containing the MR.

-

Incubation: Aliquots of the cytosol are incubated with a fixed concentration of a radiolabeled MR ligand (e.g., [³H]-aldosterone) and varying concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: After incubation, the bound and free radioligand are separated using a method such as dextran-coated charcoal, which adsorbs the unbound ligand.

-

Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The equilibrium dissociation constant (Ki) can then be determined using the Cheng-Prusoff equation.

Aldosterone-Induced Hypertension in Uninephrectomized Rats

Objective: To evaluate the in vivo efficacy of this compound in preventing aldosterone-induced hypertension and cardiac fibrosis.

Methodology:

-

Animal Model: Male Sprague-Dawley rats undergo unilateral nephrectomy to enhance their sensitivity to mineralocorticoids.

-

Treatment Groups: The rats are divided into three groups: a control group receiving a vehicle, a group receiving a continuous infusion of aldosterone via a subcutaneous osmotic minipump, and a group receiving both aldosterone and this compound (administered, for example, through daily oral gavage).

-

Blood Pressure Monitoring: Systolic blood pressure is measured weekly using the tail-cuff method.

-

Tissue Collection: At the end of the study period (e.g., 4 weeks), the animals are euthanized, and their hearts and remaining kidneys are collected.

-

Histological Analysis: The heart tissue is fixed, sectioned, and stained (e.g., with Masson's trichrome) to visualize and quantify the extent of collagen deposition (fibrosis).

-

Gene Expression Analysis: RNA is extracted from the heart tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of pro-fibrotic and inflammatory markers.

Conclusion

This compound is a well-characterized mineralocorticoid receptor antagonist with high affinity and selectivity. Its mechanism of action, involving the direct blockade of the mineralocorticoid receptor, has been demonstrated in both in vitro binding assays and in vivo models of mineralocorticoid excess. The ability of this compound to prevent aldosterone-induced hypertension and cardiac fibrosis underscores its potential as a valuable research tool and a lead compound for the development of therapeutics for cardiovascular and renal diseases. The data and protocols presented in this guide provide a solid foundation for further investigation into the pharmacological properties and therapeutic applications of this compound.

RU-26752: A Technical Overview of its Interaction with the Mineralocorticoid Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of RU-26752 to the mineralocorticoid receptor (MR). It is intended to serve as a resource for researchers and professionals involved in the study of steroid hormone receptors and the development of novel therapeutics targeting the mineralocorticoid system. This document summarizes key binding affinity data, details relevant experimental methodologies, and illustrates the associated signaling pathways.

Quantitative Binding Affinity Data

For the purpose of comparison, the binding affinities of the primary physiological ligands for the mineralocorticoid receptor are presented in the table below. These values serve as a benchmark for the high-affinity interactions expected for a compound like RU-26752.

| Ligand | Receptor | Binding Affinity (Kd) | Source |

| Aldosterone | Mineralocorticoid Receptor | ~0.5 - 1.0 nM | [1][2] |

| Cortisol | Mineralocorticoid Receptor | ~0.5 - 1.0 nM | [1][2] |

| Corticosterone | Mineralocorticoid Receptor | ~0.5 nM | [1] |

Note: The binding affinity of cortisol and corticosterone to the MR is comparable to that of aldosterone, highlighting the physiological importance of mechanisms that confer aldosterone selectivity in target tissues.

Experimental Protocols

The determination of the binding affinity of a ligand such as RU-26752 for the mineralocorticoid receptor is typically achieved through radioligand binding assays. Below is a detailed methodology for a competitive binding assay using [³H]RU-26752.

Preparation of Receptor-Containing Lysates

-

Tissue or Cell Source: Tissues known to express the mineralocorticoid receptor (e.g., kidney, hippocampus) or cell lines overexpressing the receptor are used.

-

Homogenization: The tissue or cells are homogenized in a cold lysis buffer (e.g., Tris-HCl buffer containing protease inhibitors) to release the cellular components.

-

Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the cytosolic fraction containing the soluble mineralocorticoid receptors.

Radioligand Competitive Binding Assay

-

Incubation: A constant concentration of the radiolabeled ligand, [³H]RU-26752, is incubated with the receptor-containing lysate.

-

Competition: A range of concentrations of a non-radiolabeled competitor ligand (the compound being tested) is added to the incubation mixture.

-

Equilibrium: The mixture is incubated for a sufficient period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. A common method is the use of dextran-coated charcoal, which adsorbs the free radioligand.

-

Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

-

Data Analysis: The data is plotted as the percentage of specific binding of [³H]RU-26752 against the concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value for the competitor can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Mineralocorticoid Receptor Signaling Pathway

The classical genomic signaling pathway of the mineralocorticoid receptor is initiated by the binding of an agonist, such as aldosterone. This binding event triggers a conformational change in the receptor, leading to its translocation to the nucleus and subsequent regulation of target gene transcription.

Caption: Classical genomic signaling pathway of the mineralocorticoid receptor.

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the key steps involved in a radioligand competitive binding assay to determine the affinity of a test compound for the mineralocorticoid receptor.

Caption: Workflow for a radioligand competitive binding assay.

References

Unraveling the Molecular Pharmacology of RU 26752: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU 26752, a synthetic spirolactone derivative, has been a valuable tool in endocrinology and pharmacology for dissecting the roles of mineralocorticoid and glucocorticoid receptors. As a potent antagonist of the mineralocorticoid receptor (MR), it has been instrumental in characterizing receptor subtypes and their physiological functions. This technical guide provides an in-depth overview of the pharmacology of this compound, focusing on its binding characteristics, mechanism of action, and the experimental methodologies used to elucidate its properties.

Core Pharmacology of this compound

This compound is a steroid hormone receptor antagonist. Its primary mechanism of action is the competitive inhibition of the mineralocorticoid receptor, thereby blocking the physiological effects of endogenous mineralocorticoids like aldosterone.

Binding Affinity and Selectivity

The affinity of this compound for steroid hormone receptors is a key determinant of its pharmacological profile. While it is a potent MR antagonist, its selectivity against the glucocorticoid receptor (GR) is a crucial aspect of its utility in research.

Table 1: Quantitative Binding Affinity of this compound

| Receptor | Ligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |

| Mineralocorticoid Receptor (MR) | [3H]-Aldosterone | Rat Kidney Cytosol | 2.5 | - | [1][2] |

| Glucocorticoid Receptor (GR) | [3H]-Dexamethasone | Rat Hippocampus Cytosol | >100 | - | [3] |

Note: Data is compiled from multiple sources and experimental conditions may vary.

Mechanism of Action

This compound exerts its antagonist effects by binding to the mineralocorticoid receptor, which is typically located in the cytoplasm in an inactive complex with heat shock proteins (HSPs). Upon binding, this compound induces a conformational change in the receptor that is distinct from that induced by agonist binding. This altered conformation prevents the proper dissociation of HSPs and subsequent nuclear translocation of the receptor. Consequently, the receptor is unable to bind to hormone response elements (HREs) on the DNA, thereby inhibiting the transcription of aldosterone-responsive genes.

Experimental Protocols

The characterization of this compound's pharmacology has relied on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the mineralocorticoid and glucocorticoid receptors.

Materials:

-

[3H]-Aldosterone (for MR binding) or [3H]-Dexamethasone (for GR binding)

-

Unlabeled this compound

-

Receptor source: Rat kidney cytosol (for MR) or rat hippocampus cytosol (for GR)

-

Assay buffer (e.g., Tris-HCl buffer with molybdate and protease inhibitors)

-

Dextran-coated charcoal

-

Scintillation cocktail and counter

Procedure:

-

Prepare cytosol from adrenalectomized rats to minimize endogenous steroid levels.

-

Incubate a fixed concentration of the radioligand ([3H]-Aldosterone or [3H]-Dexamethasone) with varying concentrations of unlabeled this compound and the receptor preparation.

-

Allow the binding to reach equilibrium (e.g., incubate for 18-24 hours at 4°C).

-

Separate bound from free radioligand by adding dextran-coated charcoal and centrifuging. The charcoal adsorbs the free radioligand.

-

Measure the radioactivity of the supernatant, which contains the bound radioligand, using a liquid scintillation counter.

-

Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Sucrose Density Gradient Centrifugation

This technique is used to analyze the sedimentation characteristics of the this compound-MR complex, providing insights into its size and conformation.

Materials:

-

[3H]-RU 26752

-

Rat kidney cytosol

-

Sucrose solutions of varying concentrations (e.g., 5-20% in assay buffer)

-

Ultracentrifuge with a swinging bucket rotor

-

Gradient maker

-

Fraction collector

Procedure:

-

Incubate the rat kidney cytosol with [3H]-RU 26752 to form the steroid-receptor complex.

-

Prepare a linear sucrose density gradient (e.g., 5-20%) in ultracentrifuge tubes using a gradient maker.

-

Carefully layer the cytosol containing the [3H]-RU 26752-MR complex onto the top of the sucrose gradient.

-

Centrifuge the tubes at high speed (e.g., 200,000 x g) for a specified time (e.g., 18 hours) at 4°C.

-

After centrifugation, carefully collect fractions from the top to the bottom of the tube using a fraction collector.

-

Measure the radioactivity in each fraction to determine the position of the [3H]-RU 26752-MR complex within the gradient.

-

The sedimentation coefficient (S value) can be estimated by comparing the position of the peak radioactivity to that of known standards.

Visualizations

Signaling Pathway of this compound as a Mineralocorticoid Receptor Antagonist

Caption: Mechanism of this compound as a competitive antagonist of the mineralocorticoid receptor.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of this compound using a radioligand binding assay.

References

RU 26752: A Technical Overview of a Potent Mineralocorticoid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU 26752 is a synthetic steroid and a potent, selective antagonist of the mineralocorticoid receptor (MR). Its activity as an aldosterone antagonist has positioned it as a valuable tool in endocrinology and cardiovascular research. This technical guide provides a comprehensive overview of the chemical properties, structure, and known experimental applications of this compound, offering a centralized resource for researchers in the field.

Chemical Structure and Properties

This compound, systematically named (7α,17α)-17-hydroxy-3-oxo-7-propyl-pregn-4-ene-21-carboxylic acid γ-lactone, is a derivative of spironolactone. The introduction of a propyl group at the 7α-position is a key structural feature contributing to its biological activity.

Chemical Identifiers:

-

IUPAC Name: (7S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-7-(propan-2-yl)-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H,4'H)-dione

-

CAS Number: 76676-33-0

-

Molecular Formula: C₂₅H₃₆O₃

-

Molecular Weight: 384.56 g/mol

Below is a table summarizing the known chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₂₅H₃₆O₃ |

| Molecular Weight | 384.56 g/mol |

| CAS Number | 76676-33-0 |

| Density | 1.12 g/cm³ |

| Boiling Point | 541.7 °C at 760 mmHg |

| Flash Point | 233.6 °C |

| Storage Temperature | -20°C |

| Vapor Pressure | 8.5E-12 mmHg at 25°C |

Mechanism of Action: Mineralocorticoid Receptor Antagonism

This compound functions as a competitive antagonist of the mineralocorticoid receptor. It binds to the MR with high affinity, preventing the natural ligand, aldosterone, from binding and activating the receptor. This blockade inhibits the downstream signaling cascade that leads to the expression of aldosterone-responsive genes.

Figure 1. Mechanism of this compound as a mineralocorticoid receptor antagonist.

Experimental Protocols

This compound has been utilized in a variety of experimental settings to investigate the role of the mineralocorticoid receptor. Below are summaries of key experimental protocols where this compound was a critical component.

Radioligand Binding Assay for Mineralocorticoid Receptor Affinity

This protocol is designed to determine the binding affinity of this compound to the mineralocorticoid receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To quantify the binding affinity (Ki or IC50) of this compound for the MR.

Materials:

-

Source of Mineralocorticoid Receptors: Cytosol from adrenalectomized rat kidney or hippocampus, or cultured cells expressing the MR.

-

Radioligand: [³H]-aldosterone or [³H]-RU 26752.

-

Competitor: Unlabeled this compound in a range of concentrations.

-

Assay Buffer: e.g., Tris-HCl buffer with molybdate and glycerol.

-

Separation Method: Dextran-coated charcoal or filtration through glass fiber filters.

-

Scintillation Counter.

Methodology:

-

Preparation of Receptor Source: Homogenize tissue or lyse cells in assay buffer to obtain a cytosolic fraction containing the MR.

-

Incubation: Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Separation: After reaching equilibrium, separate the receptor-bound radioligand from the free radioligand using dextran-coated charcoal (which adsorbs the free radioligand) followed by centrifugation, or by rapid filtration.

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Figure 2. Workflow for a radioligand competitive binding assay.

In Vivo Blockade of Mineralocorticoid Receptors in an Animal Model

This protocol describes the use of this compound to investigate the physiological role of MR in fetal sheep.

Objective: To determine the effect of MR blockade on ACTH and lung liquid composition in fetal sheep.

Animal Model: Pregnant ewes with singleton fetuses (113–122 days gestation).

Surgical Preparation: Catheters are surgically implanted in the fetal tibial arteries, saphenous veins, amniotic space, and trachea, as well as the maternal femoral arteries and veins.

Experimental Protocol:

-

Acclimation: Allow for a post-operative recovery period.

-

Baseline Sampling: Collect baseline samples of fetal blood and lung liquid.

-

Treatment: Infuse this compound intravenously into the fetus. A documented dosage is 1 mg in 1 ml of ethanol, followed by 1 mg/h for 12 hours.

-

Serial Sampling: Collect blood and lung liquid samples at regular intervals during and after the infusion.

-

Analysis: Analyze plasma for ACTH and cortisol concentrations. Analyze lung liquid for relevant compositional changes.

Cellular Assay for Aldosterone-Induced Adipocyte Differentiation

This protocol details an in vitro experiment to assess the ability of this compound to block aldosterone-induced effects in a cell culture model.

Objective: To determine if this compound can inhibit the aldosterone-stimulated differentiation of T37i cells into brown adipocytes.

Cell Line: T37i cells, a cell line capable of differentiating into adipocytes.

Methodology:

-

Cell Culture: Culture T37i cells in appropriate growth medium.

-

Treatment: Grow cells for 7 days in the presence of:

-

Control (vehicle)

-

Aldosterone (e.g., 1 nM)

-

Aldosterone (1 nM) + this compound (e.g., 1000-fold excess)

-

-

Analysis of Differentiation:

-

Triglyceride Content: Measure the intracellular triglyceride content as a marker of adipocyte differentiation.

-

Gene Expression: Analyze the expression of adipogenic marker genes (e.g., LPL, PPARγ, aP2) by Northern blot or RT-qPCR.

-

Summary of Findings from Experimental Use

-

Receptor Binding: this compound saturates the aldosterone-specific receptor in the 1-10 nM range. The this compound-receptor complex is more unstable at 35°C compared to the aldosterone-receptor complex but undergoes comparable thermal activation, as shown by DNA cellulose binding and analysis on sucrose gradients.

-

Physiological Effects: In fetal sheep, administration of this compound led to an increase in plasma ACTH concentrations, suggesting that mineralocorticoid receptors are involved in the negative feedback control of ACTH in the fetus.

-

Cellular Effects: this compound effectively abolishes the aldosterone-stimulated accumulation of triglycerides in T37i cells, demonstrating its antagonistic activity at the cellular level and its ability to inhibit MR-mediated differentiation processes.

Conclusion

This compound is a well-characterized and potent mineralocorticoid receptor antagonist that serves as an invaluable research tool. Its high affinity and selectivity for the MR make it suitable for a wide range of in vitro and in vivo studies aimed at elucidating the physiological and pathophysiological roles of aldosterone and the mineralocorticoid receptor. The experimental protocols detailed in this guide provide a foundation for the continued use of this compound in advancing our understanding of MR signaling.

An In-Depth Technical Guide to the Discovery and History of RU 26752

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of RU 26752, a potent and selective steroidal mineralocorticoid receptor (MR) antagonist. Developed by the French pharmaceutical company Roussel Uclaf, this compound has served as a valuable research tool for elucidating the structure and function of the mineralocorticoid receptor and for understanding the mechanisms of MR antagonism. This document details the historical context of its development, its binding affinity for various steroid receptors, and the experimental protocols utilized in its characterization. Furthermore, it presents a visualization of the mineralocorticoid receptor signaling pathway that this compound antagonizes.

Discovery and History

The development of this compound emerged from the extensive research efforts at Roussel Uclaf in the 1970s and 1980s, a period marked by a concerted effort to synthesize novel steroidal compounds with improved specificity and reduced side effects compared to the first-generation mineralocorticoid receptor antagonist, spironolactone. The "RU" designation was a common nomenclature for compounds synthesized by Roussel Uclaf.

Pharmacological Profile

This compound is a competitive antagonist of the mineralocorticoid receptor. It binds to the ligand-binding domain of the MR, preventing the binding of the natural agonist, aldosterone. This blockade inhibits the conformational changes in the receptor that are necessary for its activation and subsequent translocation to the nucleus to regulate gene expression.

Binding Affinity

The selectivity of a steroid receptor antagonist is a critical determinant of its therapeutic potential and its utility as a research tool. The following table summarizes the relative binding affinity (RBA) of this compound for the human mineralocorticoid receptor (MR), glucocorticoid receptor (GR), androgen receptor (AR), and progesterone receptor (PR). The data is compiled from various in-vitro studies.

| Receptor | Ligand | Relative Binding Affinity (%) |

| Mineralocorticoid Receptor (MR) | Aldosterone | 100 |

| This compound | High | |

| Glucocorticoid Receptor (GR) | Dexamethasone | 100 |

| This compound | Low | |

| Androgen Receptor (AR) | Dihydrotestosterone | 100 |

| This compound | Negligible | |

| Progesterone Receptor (PR) | Progesterone | 100 |

| This compound | Negligible |

Note: Specific numerical Ki or IC50 values for this compound are not consistently reported across the literature, with many studies focusing on its high selectivity for the MR over other steroid receptors. The term "High" indicates a potent binding affinity, while "Low" and "Negligible" denote significantly weaker interactions.

Experimental Protocols

The characterization of this compound has relied on a variety of in-vitro experimental techniques. The following provides a detailed methodology for a key assay used to determine its binding affinity for the mineralocorticoid receptor.

Radioligand Binding Assay for Mineralocorticoid Receptor

Objective: To determine the binding affinity of this compound for the mineralocorticoid receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

-

Radioligand: [³H]Aldosterone

-

Test Compound: this compound

-

Source of Receptors: Cytosolic fraction from the kidneys of adrenalectomized rats.

-

Buffers:

-

Tris-HCl buffer (pH 7.4) containing 10% glycerol, 1 mM EDTA, and 10 mM sodium molybdate.

-

Wash buffer: Tris-HCl buffer (pH 7.4).

-

-

Scintillation Cocktail

-

Glass fiber filters

-

Multi-well plates

Methodology:

-

Preparation of Cytosol: Kidneys from adrenalectomized rats are homogenized in ice-cold Tris-HCl buffer. The homogenate is then centrifuged at high speed to obtain the cytosolic fraction (supernatant), which contains the soluble mineralocorticoid receptors.

-

Competitive Binding Assay:

-

A constant concentration of [³H]Aldosterone is added to a series of tubes or wells.

-

Increasing concentrations of unlabeled this compound are added to the tubes.

-

The cytosolic extract is then added to each tube.

-

The mixture is incubated at 4°C for a sufficient period to reach binding equilibrium.

-

-

Separation of Bound and Free Radioligand: The incubation mixture is rapidly filtered through glass fiber filters under vacuum. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The amount of bound [³H]Aldosterone is plotted against the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of [³H]Aldosterone (IC50) is determined. The equilibrium dissociation constant (Ki) for this compound can then be calculated using the Cheng-Prusoff equation.

Visualization of Signaling Pathway and Experimental Workflow

Mineralocorticoid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the mineralocorticoid receptor and the point of intervention for the antagonist, this compound.

Caption: Antagonism of the MR signaling pathway by this compound.

Experimental Workflow for Competitive Binding Assay

The following diagram outlines the logical workflow of the radioligand binding assay described in section 3.1.

Caption: Logical workflow for determining the binding affinity of this compound.

Conclusion

This compound stands as a significant compound in the history of mineralocorticoid receptor antagonist research. Its high potency and selectivity for the MR have made it an invaluable tool for researchers seeking to understand the intricate mechanisms of steroid hormone action. While it has been largely superseded in clinical development by newer generations of non-steroidal MRAs with more favorable pharmacokinetic profiles, the foundational knowledge gained from studies involving this compound continues to inform the design and development of novel therapeutics for a range of cardiovascular and renal diseases. This guide has provided a detailed overview of its discovery, pharmacological characteristics, and the experimental approaches used in its evaluation, serving as a valuable resource for the scientific community.

RU 26752: A Technical Guide to a Selective Mineralocorticoid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU 26752 is a steroidal antagonist of the mineralocorticoid receptor (MR) that exhibits a high degree of selectivity. This technical guide provides a comprehensive overview of this compound, consolidating available data on its binding affinity, selectivity profile, and in vivo efficacy. Detailed experimental protocols for the characterization of this compound are also presented, alongside visualizations of key signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers and professionals in the fields of pharmacology and drug development who are investigating the role of MR antagonism in various physiological and pathophysiological states.

Introduction

The mineralocorticoid receptor (MR) is a crucial mediator of aldosterone's effects on electrolyte balance and blood pressure regulation. Dysregulation of the MR signaling pathway is implicated in a variety of cardiovascular and renal diseases, making it a significant therapeutic target. Mineralocorticoid receptor antagonists (MRAs) are a class of drugs that block the effects of aldosterone and other mineralocorticoids at the MR. This compound, a spirolactone derivative, has been identified as a potent and selective MRA. Its utility as a research tool is underscored by its distinct binding characteristics and its efficacy in preclinical models of mineralocorticoid excess.

Physicochemical Properties

| Property | Value |

| Chemical Name | 7α-propyl-17α-hydroxy-3-oxo-pregn-4-ene-21-carboxylic acid γ-lactone |

| Molecular Formula | C25H36O3 |

| Molecular Weight | 384.55 g/mol |

| CAS Number | 76676-33-0 |

In Vitro Pharmacology

Binding Affinity and Selectivity

This compound demonstrates high affinity for the mineralocorticoid receptor. In competitive binding assays, this compound effectively displaces radiolabeled aldosterone, indicating a direct interaction with the receptor's ligand-binding domain.

Table 1: In Vitro Activity of this compound

| Parameter | Receptor | Value | Species | Assay Type |

| IC50 | Mineralocorticoid Receptor (MR) | 3 x 10⁻⁸ M[1] | - | Inhibition of aldosterone-induced MR activity |

Functional Antagonism

This compound acts as a functional antagonist, inhibiting the transcriptional activity of the MR in the presence of aldosterone. This has been demonstrated in cell-based reporter gene assays where this compound dose-dependently blocks aldosterone-induced gene expression.

In Vivo Pharmacology

Effects on Aldosterone-Induced Hypertension

In a preclinical model of aldosterone-induced hypertension in uninephrectomized, saline-drinking male Sprague-Dawley rats, this compound demonstrated significant antihypertensive effects.[2]

Table 2: In Vivo Effects of this compound in an Aldosterone-Induced Hypertension Model

| Treatment Group | Dose | Blood Pressure (mmHg) | Saline Consumption | Urine Output | Urinary Na+ Excretion |

| Control (Placebo) | - | 105 ± 2 | - | - | - |

| Aldosterone | 100 µg | 165 ± 5 | Increased | - | - |

| This compound | 50 mg | No significant effect | - | - | - |

| Aldosterone + this compound | 100 µg + 50 mg | Prevention of hypertension | Prevention of increase | Increased | Reduced |

Data adapted from a 3-week experimental period.[2]

Signaling Pathways and Experimental Workflows

Mineralocorticoid Receptor Signaling Pathway

The classical genomic signaling pathway of the mineralocorticoid receptor involves the binding of aldosterone, receptor dimerization, nuclear translocation, and binding to hormone response elements (HREs) on DNA, leading to the regulation of target gene transcription. This compound, as an antagonist, binds to the MR and prevents these downstream events.

Caption: Classical genomic signaling pathway of the mineralocorticoid receptor and the antagonistic action of this compound.

Experimental Workflow for Characterizing a Novel MR Antagonist

The characterization of a novel MR antagonist typically follows a multi-step process, from initial binding assays to in vivo efficacy studies.

Caption: A typical experimental workflow for the comprehensive characterization of a novel mineralocorticoid receptor antagonist.

Experimental Protocols

Competitive Radioligand Binding Assay (General Protocol)

Objective: To determine the binding affinity (Ki) of this compound for the mineralocorticoid receptor.

Materials:

-

Radioligand (e.g., [³H]-aldosterone)

-

Unlabeled competitor (this compound)

-

Receptor source (e.g., cytosolic preparations from target tissues like kidney or hippocampus, or cells expressing recombinant MR)

-

Assay buffer (e.g., Tris-HCl buffer with additives like molybdate to stabilize the receptor)

-

Scintillation cocktail

-

Scintillation counter

-

Glass fiber filters

Procedure:

-

Prepare serial dilutions of this compound.

-

In assay tubes, combine the receptor preparation, a fixed concentration of [³H]-aldosterone, and varying concentrations of this compound or buffer (for total binding).

-

Include tubes with an excess of unlabeled aldosterone to determine non-specific binding.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Aldosterone-Induced Hypertension Model in Rats (Adapted from Published Study)

Objective: To evaluate the in vivo efficacy of this compound in preventing aldosterone-induced hypertension.

Animal Model:

-

Male Sprague-Dawley rats

-

Uninephrectomized (surgical removal of one kidney) to enhance sensitivity to mineralocorticoids.

-

Provided with 1% NaCl solution as drinking water.

Procedure:

-

Acclimatize uninephrectomized rats to the housing conditions and saline drinking water.

-

Divide the animals into four groups:

-

Group 1: Placebo pellets (Control)

-

Group 2: Aldosterone pellets (e.g., 100 µg)

-

Group 3: this compound pellets (e.g., 50 mg)

-

Group 4: Aldosterone (e.g., 100 µg) + this compound (e.g., 50 mg) pellets

-

-

Implant the pellets subcutaneously.

-

Monitor systolic blood pressure regularly (e.g., weekly) using a non-invasive tail-cuff method.

-

Measure daily saline consumption and 24-hour urine output using metabolic cages.

-

Collect urine samples to analyze sodium (Na+) and potassium (K+) concentrations using a flame photometer or ion-selective electrodes.

-

At the end of the experimental period (e.g., 3 weeks), euthanize the animals and collect tissues (heart, kidneys) for histological analysis of fibrosis (e.g., Masson's trichrome or Picrosirius red staining).

-

Statistically analyze the data to compare the different treatment groups.

Conclusion

This compound is a valuable pharmacological tool for the investigation of mineralocorticoid receptor function. Its high potency and selectivity for the MR make it a suitable compound for both in vitro and in vivo studies aimed at elucidating the role of MR in health and disease. The data and protocols presented in this guide provide a foundation for researchers to effectively utilize this compound in their experimental designs. Further research to fully quantify its selectivity profile against a broader range of steroid receptors would be beneficial to the scientific community.

References

In Vitro Profile of RU 26752: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the in vitro studies involving RU 26752, a steroidal antimineralocorticoid. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on its binding affinity, functional activity, and the experimental protocols used for its characterization.

Core Compound Summary

This compound is established as a potent antagonist of the mineralocorticoid receptor (MR), also known as the Type I corticosteroid receptor. Its primary utility in research is to selectively block MR-mediated pathways, thereby enabling the specific investigation of glucocorticoid receptor (GR) or Type II receptor activities.

Quantitative Data Summary

For comparative reference, a structurally similar and potent aldosterone antagonist, RU 28318, has been shown to inhibit aldosterone production in vitro in a dose-dependent manner, with significant inhibition observed at concentrations ranging from 10⁻⁵ to 10⁻³ M.[1]

Table 1: In Vitro Activity of this compound

| Assay Type | Receptor Target | Species | Cell Line/System | Known Activity & Concentration Range |

| Reporter Gene Assay | Mineralocorticoid Receptor | Human | Engineered mammalian cells | Antagonist (10 pM - 80 nM) |

| Differentiating Receptor Activity | Mineralocorticoid Receptor | Mouse | Brain tissue | Antagonist (used to block Type I receptor down-regulation) |

Key In Vitro Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of in vitro findings. Below are methodologies for two key types of assays used to characterize compounds like this compound.

Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a receptor.

Objective: To quantify the affinity of this compound for the mineralocorticoid receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Receptor Preparation: Cell membranes or tissue homogenates expressing the mineralocorticoid receptor are prepared. This often involves homogenization of tissues or cells in a cold lysis buffer, followed by centrifugation to pellet the membranes. The final membrane preparation is resuspended in a suitable assay buffer.[2]

-

Incubation: A fixed concentration of a high-affinity radiolabeled MR ligand (e.g., [³H]-aldosterone) is incubated with the receptor preparation in the presence of a range of concentrations of this compound.

-

Equilibrium Binding: The incubation is carried out for a sufficient duration (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[2]

-

Separation of Bound and Free Ligand: Receptor-bound radioligand is separated from the unbound radioligand. A common method is rapid vacuum filtration through glass fiber filters, which trap the membranes and the bound radioligand.[3]

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Diagram: Competitive Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Mineralocorticoid Receptor Reporter Gene Assay

This cell-based functional assay measures the ability of a compound to act as an agonist or antagonist of the mineralocorticoid receptor.

Objective: To determine the functional antagonist activity of this compound at the human mineralocorticoid receptor.

Methodology:

-

Cell Culture: Reporter cells engineered to express the full-length human mineralocorticoid receptor and a reporter gene (e.g., luciferase) under the control of an MR-responsive promoter are used.[4]

-

Cell Plating: The reporter cells are dispensed into the wells of a microplate and allowed to pre-incubate.

-

Treatment Preparation: For antagonist testing, a known MR agonist (e.g., aldosterone) is added at a concentration that elicits a sub-maximal response (typically EC50 to EC80). This is then combined with a dilution series of the test compound, this compound.

-

Cell Treatment: The prepared treatment media are added to the cells.

-

Incubation: The plate is incubated for a period sufficient to allow for receptor activation and reporter gene expression (e.g., 22-24 hours).

-

Lysis and Signal Detection: The cells are lysed, and a detection reagent for the reporter gene product is added. For a luciferase reporter, this would be a luciferin-containing substrate.

-

Data Acquisition: The signal (e.g., luminescence) from each well is measured using a plate reader.

-

Data Analysis: The ability of this compound to inhibit the agonist-induced signal is quantified, and an IC50 value is determined.

Diagram: MR Reporter Gene Assay for Antagonist Activity

Caption: Workflow for an MR reporter gene assay to determine antagonist activity.

Signaling Pathway Context

This compound, as a mineralocorticoid receptor antagonist, directly interferes with the canonical MR signaling pathway. In the absence of an antagonist, the binding of an agonist like aldosterone to the cytoplasmic MR triggers a conformational change, dissociation from heat shock proteins, and translocation into the nucleus. In the nucleus, the receptor-ligand complex dimerizes and binds to hormone response elements (HREs) on the DNA, leading to the recruitment of co-activators and the initiation of target gene transcription. This compound competitively binds to the MR, preventing the binding of aldosterone and subsequent downstream signaling events.

Diagram: Mineralocorticoid Receptor Signaling Pathway and Point of Inhibition by this compound

Caption: Inhibition of the MR signaling pathway by this compound.

This technical guide provides a foundational understanding of the in vitro use and characteristics of this compound. Further research is warranted to definitively establish its binding kinetics and selectivity profile through dedicated peer-reviewed studies.

References

- 1. Renal mineralocorticoid receptors and hippocampal corticosterone-binding species have identical intrinsic steroid specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. indigobiosciences.com [indigobiosciences.com]

An In-depth Technical Guide on Aldosterone Signaling and the Role of Mineralocorticoid Receptor Antagonists

A comprehensive search for the specific compound "RU 26752" did not yield any publicly available scientific literature detailing its effects on aldosterone signaling. It is possible that this is an internal, discontinued, or alternative designation for a compound. Therefore, this guide will provide a broader, in-depth overview of aldosterone signaling and the mechanisms of action of mineralocorticoid receptor antagonists, a class of drugs to which a compound like this compound would likely belong.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the aldosterone signaling pathway and the therapeutic intervention by mineralocorticoid receptor antagonists (MRAs).

The Aldosterone Signaling Pathway

Aldosterone, a mineralocorticoid hormone synthesized in the adrenal cortex, plays a crucial role in regulating blood pressure, electrolyte balance, and fluid homeostasis.[1][2] Its effects are mediated through the mineralocorticoid receptor (MR), a member of the nuclear receptor superfamily.[3] The signaling cascade can be broadly categorized into genomic and non-genomic pathways.

Genomic Pathway

The classical genomic pathway involves the following key steps:

-

Ligand Binding: Aldosterone, being a steroid, is lipophilic and can diffuse across the cell membrane. In the cytoplasm of target cells, it binds to the mineralocorticoid receptor (MR), which is complexed with heat shock proteins (HSPs) in its inactive state.[3]

-

Conformational Change and Translocation: Upon aldosterone binding, the MR undergoes a conformational change, leading to the dissociation of HSPs.[3] This activated aldosterone-MR complex then translocates into the nucleus.

-

DNA Binding and Gene Transcription: In the nucleus, the aldosterone-MR complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. This binding initiates the transcription of various proteins that mediate the physiological effects of aldosterone.

The primary tissues expressing MR and responding to aldosterone include the kidney, colon, heart, and vasculature. In the kidneys, aldosterone stimulates the expression of proteins that increase sodium reabsorption and potassium excretion, thereby regulating blood volume and pressure.

Non-Genomic Pathway

In addition to the slower genomic effects, aldosterone can also elicit rapid, non-genomic responses that are independent of gene transcription. These effects are initiated within seconds to minutes and are thought to be mediated by a membrane-bound receptor or a subpopulation of the classical MR located at the cell membrane. These rapid signals can involve the activation of second messenger systems, such as an increase in intracellular calcium concentration.

Below is a diagram illustrating the genomic aldosterone signaling pathway and the mechanism of action of mineralocorticoid receptor antagonists.

Caption: Aldosterone Signaling Pathway and MRA Action.

Mineralocorticoid Receptor Antagonists (MRAs)

MRAs are a class of drugs that competitively inhibit the binding of aldosterone to the mineralocorticoid receptor, thereby blocking its downstream effects. They are utilized in the treatment of various cardiovascular and renal diseases.

Mechanism of Action

MRAs, such as spironolactone and eplerenone, are structurally similar to aldosterone. They enter the cell and bind to the mineralocorticoid receptor in the cytoplasm. However, this binding does not induce the necessary conformational change for receptor activation and translocation to the nucleus. As a result, the transcription of aldosterone-responsive genes is prevented.

Generations of MRAs

The development of MRAs has progressed through several generations, with a focus on improving selectivity and reducing side effects.

-

First-Generation (e.g., Spironolactone): Spironolactone is a non-selective MRA that also interacts with other steroid receptors, such as the androgen and progesterone receptors. This lack of selectivity can lead to side effects like gynecomastia and menstrual irregularities.

-

Second-Generation (e.g., Eplerenone): Eplerenone is a more selective MRA with a lower affinity for androgen and progesterone receptors, resulting in a more favorable side-effect profile.

-

Third-Generation (Non-steroidal): Newer, non-steroidal MRAs have been developed to offer even greater selectivity and potentially different pharmacological properties.

Experimental Protocols for Studying Aldosterone Signaling and MRAs

The investigation of aldosterone signaling and the efficacy of MRAs involves a range of in vitro and in vivo experimental models. While specific protocols for this compound are unavailable, the following represent standard methodologies in the field.

Radioligand Binding Assays

Objective: To determine the binding affinity of a compound (e.g., a potential MRA) to the mineralocorticoid receptor.

General Protocol:

-

Receptor Preparation: Prepare a source of mineralocorticoid receptors, typically from tissue homogenates (e.g., rat kidney) or recombinant cells overexpressing the human MR.

-

Incubation: Incubate the receptor preparation with a radiolabeled ligand (e.g., [³H]-aldosterone) in the presence of varying concentrations of the unlabeled test compound.

-

Separation: Separate the receptor-bound from the free radioligand, often by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be used to calculate the binding affinity (Ki).

Reporter Gene Assays

Objective: To assess the functional activity of a compound as an agonist or antagonist of the mineralocorticoid receptor.

General Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293, CHO) and co-transfect them with two plasmids: one expressing the full-length human mineralocorticoid receptor and another containing a reporter gene (e.g., luciferase) under the control of a promoter with hormone response elements (HREs).

-

Compound Treatment: Treat the transfected cells with aldosterone (as an agonist) and varying concentrations of the test compound (as a potential antagonist).

-

Cell Lysis and Assay: After an incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

-

Data Analysis: A decrease in the aldosterone-induced reporter gene activity in the presence of the test compound indicates antagonistic activity. The IC₅₀ value for this inhibition can be calculated.

Below is a diagram illustrating a typical experimental workflow for screening MRA candidates.

Caption: MRA Screening Workflow.

Conclusion

The aldosterone-MR signaling pathway is a critical regulator of cardiovascular and renal function and represents a key target for therapeutic intervention. Mineralocorticoid receptor antagonists are an established class of drugs that effectively block this pathway, with ongoing research focused on the development of more selective agents with improved safety profiles. While information on "this compound" is not available, the principles and methodologies described in this guide provide a solid foundation for understanding the effects of any compound targeting aldosterone signaling.

References

Cellular targets of RU 26752